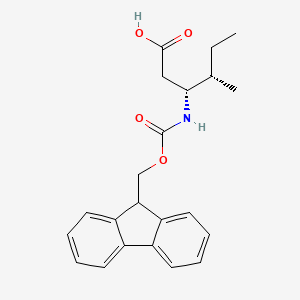
Fmoc-L-beta-homoisoleucine
Vue d'ensemble
Description
Fmoc-L-beta-homoisoleucine is a compound with the molecular formula C22H25NO4 . It has a molecular weight of 367.4 g/mol . The compound may contain approximately 8% (w/w) ethyl acetate .
Synthesis Analysis
This compound is synthesized using standard Fmoc chemistry . The process involves deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The synthesis of some peptide sequences can be problematic due to the chemical nature of specific amino acids and the many steps and chemical compounds involved .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI string: InChI=1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)/t14-,20+/m0/s1 . The compound has a Canonical SMILES representation: CCC©C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .Chemical Reactions Analysis
The Fmoc group in this compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical and Chemical Properties Analysis
This compound has a molecular weight of 367.4 g/mol . It has an XLogP3-AA value of 4.3, indicating its partition coefficient between octanol and water . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Applications De Recherche Scientifique
Solid-Phase Peptide Synthesis Challenges
In the realm of solid-phase peptide synthesis, the use of Fmoc (9-fluorenylmethyloxycarbonyl) strategy has encountered challenges such as incomplete deprotection, which affects the coupling efficiency of amino acids. Larsen and Holm (2009) investigated these challenges, specifically in peptides containing leucine, by optimizing deprotection steps to improve synthesis yield, demonstrating the critical role of Fmoc-protected amino acids in peptide assembly (Larsen & Holm, 2009).
Peptidomimetics and Bioactive Compounds
Fmoc-protected amino acids, including derivatives like Fmoc-L-beta-homoisoleucine, are essential for the synthesis of peptidomimetics. Busnel et al. (2005) described a method for solid-phase synthesis of mixed peptidomimetics using Fmoc-protected aza-beta3-amino acids and alpha-amino acids, showcasing the utility of Fmoc chemistry in creating bioactive compounds with potential therapeutic uses (Busnel et al., 2005).
Functional Materials and Self-Assembly
The Fmoc group's inherent properties facilitate the self-assembly of modified amino acids and peptides into functional materials. Tao et al. (2016) reviewed the progress in using Fmoc-modified amino acids and peptides for applications ranging from bio-templating to drug delivery, emphasizing the versatility of these compounds in material science (Tao et al., 2016).
Conformational Analysis and Structural Insights
The study of Fmoc-protected homo-β-(S)-leucine, a compound structurally related to this compound, provides insights into the conformational properties of beta-amino acid derivatives. Benedetti et al. (2004) characterized its conformation, revealing its extended structure and potential implications for peptide design (Benedetti et al., 2004).
Enzyme-Triggered Self-Assembly
The self-assembly of Fmoc-modified peptides into nanotube networks with significant charge transport capabilities illustrates the intersection of biological systems and electronics. Xu et al. (2010) demonstrated how enzyme-triggered self-assembly of Fmoc-peptides could lead to the formation of conductive materials, opening new avenues for bioelectronic interfaces (Xu et al., 2010).
Safety and Hazards
Orientations Futures
Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . The synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space . In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Hence, as a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, researchers have developed substrate-tolerant amide coupling reaction conditions for amino acid monomers .
Mécanisme D'action
Target of Action
Fmoc-L-beta-homoisoleucine is a biochemical used in proteomics research . It is one of the commonly used building blocks in the synthesis of peptides and proteins . It is usually introduced into the polypeptide chain as a hetero amino acid .
Mode of Action
This compound interacts with its targets, primarily proteins, by being incorporated into the polypeptide chain during protein synthesis . This incorporation can alter the properties and functions of the polypeptide molecule .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific proteins it is incorporated into. By altering the properties and functions of these proteins, it can potentially influence a variety of cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in organic solvents such as dimethyl-glaciol and methylene chloride suggests that its action could be influenced by the presence of these solvents.
Analyse Biochimique
Biochemical Properties
Fmoc-L-beta-homoisoleucine interacts with various biomolecules in the context of peptide synthesisIt is known that the compound plays a role in the formation of peptide bonds, a critical process in protein synthesis .
Cellular Effects
It is known that the compound is used in the synthesis of peptides and proteins, which play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a base-labile protecting group used in organic synthesis . It is used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS), and its removal with a piperidine solution does not disturb the acid-labile linker between the peptide and the resin .
Propriétés
IUPAC Name |
(3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)/t14-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZUUIWBAYOCDD-VBKZILBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193954-27-7 | |
| Record name | (3R,4S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylhexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193954-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B3091175.png)

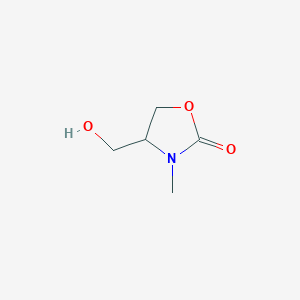

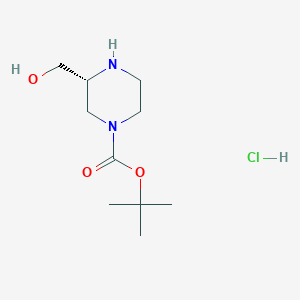
![[(2S,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl]methyl benzoate](/img/structure/B3091197.png)
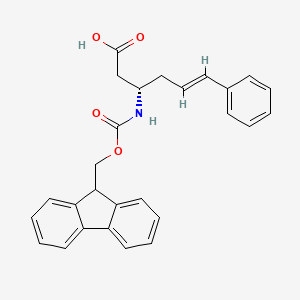
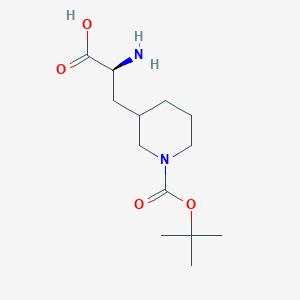
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(2-methoxy-ethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091217.png)
(propan-2-yl)amine](/img/structure/B3091221.png)

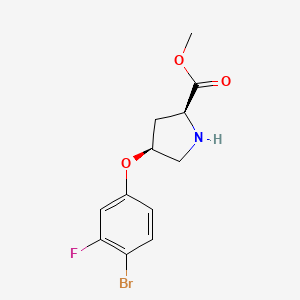
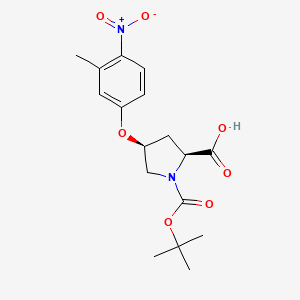
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(dimethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091267.png)
